![molecular formula C16H21NO6 B13400261 3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13400261.png)
3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The tert-butoxycarbonyl group protects the amino group, while the acetyl group protects the hydroxyl group on the tyrosine residue.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide typically involves the protection of the amino and hydroxyl groups of tyrosine. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base, such as sodium bicarbonate. The acetyl group is introduced using acetic anhydride in the presence of a base, such as pyridine. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis of the protective groups .
Industrial Production Methods: Industrial production of tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography for purification. The reagents and solvents used are of industrial grade, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions:
Oxidation: Tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide can undergo oxidation reactions, particularly at the tyrosine residue. Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, which can reduce the acetyl group to an alcohol.
Substitution: The protective groups can be removed through substitution reactions.
Common Reagents and Conditions:
Oxidation: Iodine in methanol, hydrogen peroxide in water.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoroacetic acid in dichloromethane, hydroxylamine in methanol.
Major Products Formed:
Oxidation: Oxidized tyrosine derivatives.
Reduction: Reduced tyrosine derivatives.
Substitution: Deprotected tyrosine.
科学研究应用
Chemistry: Tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide is widely used in peptide synthesis as a building block. It allows for the selective protection and deprotection of functional groups, facilitating the synthesis of complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the role of tyrosine residues in proteins .
Medicine: In medicinal chemistry, tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide is used in the development of peptide-based drugs. It helps in the synthesis of peptide analogs with improved stability and bioavailability .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials .
作用机制
The mechanism of action of tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide involves the selective protection and deprotection of functional groups during peptide synthesis. The tert-butoxycarbonyl group protects the amino group, preventing unwanted reactions, while the acetyl group protects the hydroxyl group on the tyrosine residue. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .
相似化合物的比较
- tert-butoxycarbonyl-phenylalanine-hydroxide
- tert-butoxycarbonyl-serine(acetyl)-hydroxide
- tert-butoxycarbonyl-tryptophan-hydroxide
Comparison:
- tert-butoxycarbonyl-phenylalanine-hydroxide: Similar in structure but lacks the hydroxyl group on the aromatic ring, making it less reactive in oxidation reactions.
- tert-butoxycarbonyl-serine(acetyl)-hydroxide: Contains a hydroxyl group on the side chain but lacks the aromatic ring, making it less hydrophobic.
- tert-butoxycarbonyl-tryptophan-hydroxide: Contains an indole ring, making it more hydrophobic and less reactive in oxidation reactions compared to tyrosine .
Tert-butoxycarbonyl-tyrosine(acetyl)-hydroxide is unique due to the presence of both the aromatic ring and the hydroxyl group, which allows for a wide range of chemical reactions and applications in peptide synthesis .
属性
IUPAC Name |
3-(4-acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-10(18)22-12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJFTIPPLLFDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13400180.png)
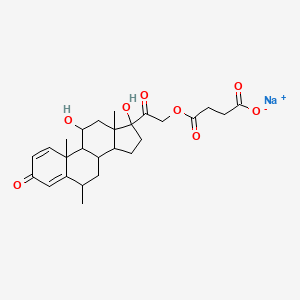
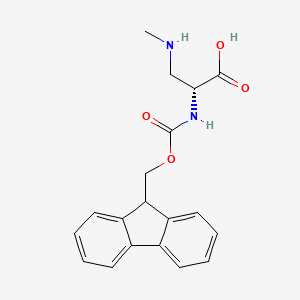
![4-(6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B13400212.png)
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B13400225.png)
![(3R,4R,5R,6S,7R,9S,10Z,11S,12R,14S)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13400233.png)

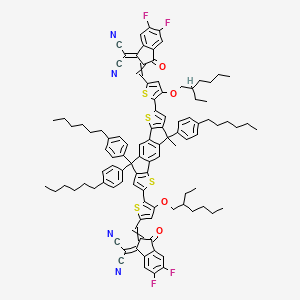
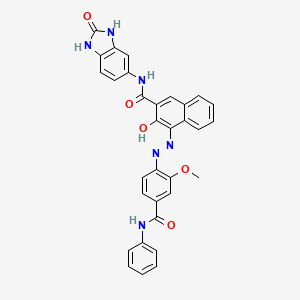
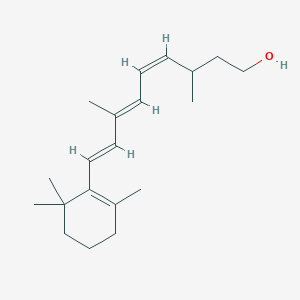
![(2S,4R)-4-({[1,1'-biphenyl]-4-yl}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13400258.png)
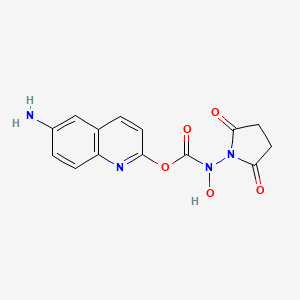
![N-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-4-methoxybenzamide](/img/structure/B13400265.png)
![[4-Acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13400268.png)
